molecular formula C9H6ClNO3 B13725984 4-(2-Chlorophenyl)oxazolidine-2,5-dione

4-(2-Chlorophenyl)oxazolidine-2,5-dione

Cat. No.: B13725984
M. Wt: 211.60 g/mol
InChI Key: QNRFCTBXSLWGDB-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)oxazolidine-2,5-dione is a heterocyclic compound that features an oxazolidine ring with a 2,5-dione substitution and a 2-chlorophenyl group attached to the fourth position. This compound is part of the oxazolidinedione family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)oxazolidine-2,5-dione typically involves the reaction of 2-chlorophenyl isocyanate with glycine or its derivatives under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the cyclization process, resulting in the formation of the oxazolidine ring .

Industrial Production Methods

Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Chlorophenyl)oxazolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as an anticonvulsant and other therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on neurotransmitter receptors in the brain, contributing to its anticonvulsant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chlorophenyl)oxazolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorophenyl group enhances its reactivity and potential biological activities compared to other oxazolidinediones .

Properties

Molecular Formula

C9H6ClNO3

Molecular Weight

211.60 g/mol

IUPAC Name

4-(2-chlorophenyl)-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C9H6ClNO3/c10-6-4-2-1-3-5(6)7-8(12)14-9(13)11-7/h1-4,7H,(H,11,13)

InChI Key

QNRFCTBXSLWGDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C(=O)OC(=O)N2)Cl

Origin of Product

United States

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